molecular formula GaP B078779 Gallium phosphide CAS No. 12063-98-8

Gallium phosphide

Cat. No. B078779
CAS RN: 12063-98-8
M. Wt: 100.7 g/mol
InChI Key: HZXMRANICFIONG-UHFFFAOYSA-N
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Description

Synthesis Analysis

GaP can be synthesized through various methods, including solution-liquid-solid (SLS) techniques and hydrothermal processes. The SLS method allows the synthesis of GaP nanowires, where zinc doping has been used to optimize photoelectrochemical hydrogen evolution, demonstrating the potential for efficient photocathodes (Liu et al., 2012). Additionally, hydrothermal synthesis has led to the creation of new gallium phosphite compounds, showcasing the versatility in synthesizing GaP-based materials with different dimensionalities and properties (Huang et al., 2010).

Molecular Structure Analysis

The molecular structure of GaP includes variations like nanowires and layered structures, demonstrating the material's adaptability. Innovative syntheses have resulted in GaP nanowires with controlled p-type conductivity and structures featuring helical chains, emphasizing the material's utility in nanostructured devices and its potential in creating frameworks with novel properties (Liu et al., 2012); (Huang et al., 2010).

Chemical Reactions and Properties

GaP participates in various chemical reactions, especially in the context of photoelectrochemical applications. Its surface can be modified with protective layers and cocatalysts to enhance water oxidation reactions and stability, a crucial aspect for its application in solar fuel generation. For instance, coating GaP with molybdenum disulfide (MoS2) and nickel oxyhydroxide (NiOOH) has been shown to significantly improve its performance and durability in photoelectrochemical systems (Britto et al., 2016); (Bagal et al., 2021).

Physical Properties Analysis

GaP is characterized by its high refractive index, low absorption coefficient, and significant mechanical and chemical resistance, making it an ideal candidate for photonic structures in the visible to infrared spectra. The material's physical properties are leveraged in the fabrication of thin films on glass substrates, demonstrating potential in advanced optical devices and solid-state lighting (Emmer et al., 2017).

Chemical Properties Analysis

The chemical stability of GaP, especially when modified with protective coatings, underscores its utility in harsh operational environments, such as water splitting reactions. This stability, combined with the ability to function as an effective cocatalyst, highlights GaP's role in enhancing the efficiency and durability of photoelectrochemical cells (Alqahtani et al., 2019).

Scientific Research Applications

1. Nonlinear and Ultrafast Nanophotonics

  • Application Summary: GaP is used in the fabrication of nanostructures for nonlinear and ultrafast nanophotonics . The high refractive index of GaP makes it suitable for nanophotonic applications .
  • Methods of Application: The nanostructures are fabricated by radio-frequency sputter deposition on a low refractive index glass substrate . The optical properties of the amorphous material are close to crystalline GaP, with low-loss transparency for wavelengths longer than 650 nm .
  • Results: When nanostructured into nanopatches, the second harmonic (SH) response of an individual GaP patch is characterized to be more than two orders of magnitude larger than the as-deposited unstructured film . Investigations with sub-10 fs pulses reveal an ultrafast modulation of the reflectivity by more than 5% .

2. Efficient Nonlinear Photonics and Enhanced Spectroscopies

  • Application Summary: GaP nanostructures are engineered for efficient nonlinear photonics and enhanced spectroscopies .
  • Methods of Application: A periodic array of GaP elliptical cylinders is designed, supporting concurrently, three spectrally separated quasi-bound states in the continuum (QBIC) resonances .
  • Results: The system demonstrates giant per unit cell conversion efficiencies of up to ∼ 2 W −1 and ∼ 60 W −2 for second-harmonic generation and degenerate four-wave mixing, respectively .

3. Optics and Photonic Structures

  • Application Summary: GaP is used in the fabrication of photonic structures targeted at the visible wavelengths . It is also suitable as a material for optical elements exposed to mechanical strain, harsh weather conditions or abrasive dust .
  • Methods of Application: High quality epitaxial growth is required to realize the high refractive index and low absorption coefficient of GaP .
  • Results: The properties of GaP make it an ideal material for photonic structures targeted at the visible wavelengths .

4. Light-Emitting Diodes (LEDs)

  • Application Summary: GaP has been used in the manufacture of low-cost red, orange, and green light-emitting diodes (LEDs) with low to medium brightness since the 1960s . It is used standalone or together with gallium arsenide phosphide .
  • Methods of Application: The LEDs are fabricated by doping GaP with specific impurities to control its electrical properties .
  • Results: Pure GaP LEDs emit green light at a wavelength of 555 nm .

5. Optical Systems

  • Application Summary: GaP has applications in optical systems . Its static dielectric constant is 11.1 at room temperature . Its refractive index varies between 3.2 and 5.0 across the visible range, which is higher than in most other semiconducting materials .
  • Methods of Application: GaP is used in the fabrication of various optical components due to its high refractive index and low absorption coefficient .
  • Results: In its transparent range, its index is higher than almost any other transparent material, including gemstones such as diamond, or non-oxide lenses such as zinc sulfide .

6. Resilient Optical Elements

  • Application Summary: GaP is suitable as a material for optical elements exposed to mechanical strain, harsh weather conditions or abrasive dust .
  • Methods of Application: GaP is used in the fabrication of windows, cover domes or front elements of optical systems .
  • Results: GaP optical elements are resilient and can withstand harsh conditions .

7. Laser Fabrication

  • Application Summary: GaP is widely used in laser fabrication .
  • Methods of Application: The specific methods of application in laser fabrication can vary depending on the type of laser being produced .
  • Results: The use of GaP in laser fabrication has contributed to the development of various types of lasers .

8. Semiconductors for Amplifiers, Modulators, Optical Photoelectric Detectors

  • Application Summary: GaP is used in the manufacture of semiconductors for amplifiers, modulators, and optical photoelectric detectors .
  • Methods of Application: The specific methods of application can vary depending on the specific device being produced .
  • Results: The use of GaP in these devices has contributed to their performance and efficiency .

9. Photovoltaic Cells

  • Application Summary: GaP is used in the manufacture of photovoltaic cells .
  • Methods of Application: The specific methods of application can vary depending on the type of photovoltaic cell being produced .
  • Results: The use of GaP in photovoltaic cells has contributed to their efficiency and performance .

Safety And Hazards

GaP may cause respiratory irritation and serious eye irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and contact with skin, eyes, or clothing .

Future Directions

GaP has the potential to become a primary choice for optical metasurfaces for visible light applications . It is also being studied for its potential in integrated nonlinear photonics .

properties

IUPAC Name

gallanylidynephosphane
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InChI

InChI=1S/Ga.P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HZXMRANICFIONG-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

P#[Ga]
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Molecular Formula

GaP
Record name Gallium phosphide
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DSSTOX Substance ID

DTXSID60894184
Record name Gallium phosphide
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Molecular Weight

100.697 g/mol
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Physical Description

Amber translucent solid; Greenish-yellow opaque solid if unreacted gallium present; [Merck Index] Pale orange solid; [Alfa Aesar MSDS]
Record name Gallium phosphide
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Product Name

Gallium phosphide

CAS RN

12063-98-8
Record name Gallium phosphide
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Record name Gallium phosphide
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Record name Gallium phosphide (GaP)
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Record name Gallium phosphide
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Record name GALLIUM PHOSPHIDE
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Citations

For This Compound
17,200
Citations
DJ Wilson, K Schneider, S Hönl, M Anderson… - Nature …, 2020 - nature.com
Gallium phosphide (GaP) is an indirect-bandgap semiconductor used widely in solid-state lighting. Despite numerous intriguing optical properties—including large χ (2) and χ (3) …
Number of citations: 255 www.nature.com
DG Thomas, M Gershenzon, FA Trumbore - Physical review, 1964 - APS
The photoluminescence of GaP crystals grown from gallium solution has been observed at 20 K and below. The spectra contain many sharp lines. Some of these lines arise from …
Number of citations: 446 journals.aps.org
FJP Schuurmans, D Vanmaekelbergh… - Science, 1999 - JSTOR
… to fabricate macropores in single-crystalline gallium phosphide (GaP) with variable porosity has … Macroporous gallium phosphide filled with air has the highest scattering efficiency for …
Number of citations: 241 www.jstor.org
R Weil, WO Groves - Journal of Applied Physics, 1968 - aip.scitation.org
The elastic constants of GaP have been determined by the ultrasonic phase‐comparison method. The frequency range and temperature for the measurements were 8–20 MHz and 300…
Number of citations: 162 aip.scitation.org
PJ Dean, DG Thomas - Physical Review, 1966 - APS
… and 300'K in exceptionally perfect single crystals of gallium phosphide. The corresponding … fluorescence spectra and of the spectra of bound exitons in gallium phosphide …
Number of citations: 348 journals.aps.org
A Standing, S Assali, L Gao, MA Verheijen… - Nature …, 2015 - nature.com
… can be uncovered, such as wurtzite gallium phosphide, featuring a direct bandgap. This is … , on a p-type wurtzite gallium phosphide nanowire photocathode. By modifying geometry to …
Number of citations: 172 www.nature.com
DG Thomas, JJ Hopfield - Physical Review, 1966 - APS
Several sharp lines are seen in absorption and fluorescence in crystals of gallium phosphide containing nitrogen as an isolectronic substituent for phosphorus. These lines fall within …
Number of citations: 734 journals.aps.org
R Zallen, W Paul - Physical Review, 1964 - APS
The effect of hydrostatic pressure on the following optical properties of GaP has been measured at room temperature: the fundamental absorption edge region from 2.2 to 2.7 eV, an …
Number of citations: 214 journals.aps.org
S Assali, I Zardo, S Plissard, D Kriegner… - Nano …, 2013 - ACS Publications
The main challenge for light-emitting diodes is to increase the efficiency in the green part of the spectrum. Gallium phosphide (GaP) with the normal cubic crystal structure has an …
Number of citations: 345 pubs.acs.org
R Memming, G Schwandt - Electrochimica Acta, 1968 - Elsevier
The anodic dissolution of GaP was investigated in alkaline and acid solutions. In acid solutions Ga and P are dissolved in the trivalent and pentavalent state, respectively, with the …
Number of citations: 200 www.sciencedirect.com

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